2-Chloro-4-(thiophen-3-yl)pyrimidine
Description
Significance of Pyrimidine (B1678525) and Thiophene (B33073) Scaffolds in Academic Research
The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions. wikipedia.org This scaffold is of fundamental importance in nature as it forms the core structure of the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. wikipedia.orgresearchgate.net Beyond their role in genetics, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, making them a privileged scaffold in drug discovery. researchgate.netgsconlinepress.com Researchers have extensively investigated pyrimidine-containing compounds for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular agents. researchgate.netnih.gov The versatility of the pyrimidine skeleton allows for structural modifications at multiple positions, enabling chemists to fine-tune the biological and physicochemical properties of the resulting molecules. gsconlinepress.com
Similarly, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a key building block in medicinal chemistry. cognizancejournal.comderpharmachemica.com Thiophene and its derivatives are components of numerous approved drugs with applications ranging from antibacterial and anti-inflammatory to anticancer and antipsychotic treatments. nih.govpharmaguideline.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance the interaction between the molecule and its biological target. nih.gov Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, a chemical substitute that can improve a drug's potency and pharmacokinetic profile. cognizancejournal.com The amenability of the thiophene ring to various chemical modifications further solidifies its importance as a versatile scaffold in the design and synthesis of novel therapeutic agents. derpharmachemica.com
Overview of Halogenated Heterocycles in Synthetic and Medicinal Chemistry Research
Halogenated heterocycles are heterocyclic compounds that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds are highly valuable in both synthetic and medicinal chemistry research. In organic synthesis, the halogen atom serves as an excellent leaving group, making halogenated heterocycles versatile intermediates for constructing more complex molecules through reactions like cross-coupling (e.g., Suzuki, Negishi), and nucleophilic substitution. rsc.orgacs.orgthieme.de The reactivity of the carbon-halogen bond is dependent on the specific halogen, with the order typically being I > Br > Cl. acs.org This differential reactivity can be exploited to achieve selective transformations on poly-halogenated systems.
In medicinal chemistry, the introduction of a halogen atom can significantly modulate a molecule's biological properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target protein. rsc.org For example, the presence of a chlorine atom can alter electronic distribution and conformation, leading to enhanced potency or a more desirable pharmacokinetic profile. Consequently, halogenated heterocyclic motifs are found in a wide array of pharmaceuticals.
Structural Context of 2-Chloro-4-(thiophen-3-yl)pyrimidine in Organic Synthesis
This compound is a bifunctional molecule featuring a pyrimidine ring substituted at the 4-position with a thiophen-3-yl group and at the 2-position with a chlorine atom. The structure brings together the biologically relevant pyrimidine and thiophene scaffolds.
From a synthetic standpoint, the chlorine atom at the 2-position of the pyrimidine ring is the most reactive site for nucleophilic substitution. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by various nucleophiles, such as amines, alcohols, and thiols. This reactivity makes this compound a valuable building block for generating a library of derivatives for further investigation. For instance, similar 2-chloropyrimidine (B141910) derivatives are known to undergo substitution reactions to produce compounds with potential anticancer activity. researchgate.netgoogle.com The thiophene moiety can also be subject to further functionalization, although it is generally less reactive towards electrophilic substitution than furan (B31954) or pyrrole (B145914). chemscene.com The specific linkage at the 3-position of the thiophene ring is a key structural feature that differentiates it from the more commonly studied 2-substituted thiophene analogues. nih.govcymitquimica.com
Chemical Data for this compound
The following table summarizes some of the key chemical properties and identifiers for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₈H₅ClN₂S | PubChem uni.lu |
| Molecular Weight | 196.66 g/mol | PubChem (isomer) nih.gov |
| Monoisotopic Mass | 195.98619 Da | PubChem uni.lu |
| SMILES | C1=CN=C(N=C1C2=CSC=C2)Cl | PubChem uni.lu |
| InChI | InChI=1S/C8H5ClN2S/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h1-5H | PubChem uni.lu |
| InChIKey | GMMIEOYPIKYMEE-UHFFFAOYSA-N | PubChem uni.lu |
| Predicted XlogP | 2.5 | PubChem uni.lu |
| CAS Number | 14117942 (related) | PubChem uni.lu |
Note: Some data points are for the closely related isomer 2-Chloro-4-(thiophen-2-yl)pyrimidine where specific data for the 3-yl isomer was not available.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-thiophen-3-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMIEOYPIKYMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=CSC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63558-68-9 | |
| Record name | 2-chloro-4-(thiophen-3-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloro 4 Thiophen 3 Yl Pyrimidine and Its Analogues
Convergent and Divergent Synthetic Approaches to the Pyrimidine (B1678525) Core
The construction of complex molecules like 2-Chloro-4-(thiophen-3-yl)pyrimidine can be approached through two primary strategies: convergent synthesis and divergent synthesis.
Divergent Synthesis: In a divergent synthesis, a common intermediate is prepared and then elaborated into a variety of different final products. researchgate.net For instance, a central pyrimidine precursor could be synthesized and then subjected to various coupling partners (different thiophenes, phenyls, etc.) at the 4-position and different nucleophiles at the 2-position. This approach is particularly useful for generating a library of related compounds for structure-activity relationship (SAR) studies. nih.gov A deconstruction-reconstruction strategy, where a pyrimidine ring is opened to a vinamidinium salt and then recyclized with different amidines, represents an advanced divergent method for creating diverse pyrimidine isotopologs and analogues. nih.govacs.org
Cyclization Reactions for Pyrimidine Ring Formation
The formation of the pyrimidine ring is a fundamental step and is typically achieved through cyclocondensation reactions. The most common method involves the reaction of a three-carbon 1,3-dielectrophile with a compound containing an N-C-N moiety, such as amidines, urea (B33335), or guanidine. wikipedia.orgbu.edu.eg
Key cyclization strategies include:
Principal Synthesis: This classic approach involves the condensation of β-dicarbonyl compounds with amidines to yield 2-substituted pyrimidines, with urea to form 2-pyrimidinones, or with guanidines to produce 2-aminopyrimidines. wikipedia.org
Multicomponent Reactions: Methods like the Biginelli reaction and other multicomponent strategies allow for the construction of the pyrimidine core in a single step from several starting materials. wikipedia.orgorganic-chemistry.org
Metal-Catalyzed Cyclizations: Copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are a powerful tool for building pyrimidine rings. organic-chemistry.orgmdpi.com Similarly, iridium-catalyzed multicomponent synthesis from amidines and alcohols proceeds through condensation and dehydrogenation steps to form the aromatic ring. organic-chemistry.org
| Reaction Type | Key Reactants | Catalyst/Conditions | Resulting Pyrimidine | Reference |
|---|---|---|---|---|
| Principal Synthesis | β-Dicarbonyl compound + Amidine | Basic or acidic conditions | 2-Substituted Pyrimidine | wikipedia.org |
| From Enones | Trifluorinated 2-bromoenones + Amidines | Mild conditions, aza-Michael addition sequence | Trifluoromethylated Pyrimidines | mdpi.com |
| Copper-Catalyzed Annulation | α,β-Unsaturated ketoximes + Activated nitriles | Copper catalyst | 2,4,6-Trisubstituted Pyrimidines | organic-chemistry.org |
| Iridium-Catalyzed Multicomponent | Amidines + Alcohols | PN5P-Ir-pincer complex | Substituted Pyrimidines | organic-chemistry.org |
| From Triazines | 1,3,5-Triazines + Ketones/Aldehydes | TFA-catalyzed IEDDA reaction | Highly Functionalized Pyrimidines | organic-chemistry.org |
Strategies for Chloro Substitution Introduction at the Pyrimidine-2 Position
The introduction of a chlorine atom at the C2 position of the pyrimidine ring is a crucial step for enabling subsequent cross-coupling reactions. The 2-chloro group is an excellent leaving group for nucleophilic aromatic substitution and metal-catalyzed reactions.
The most common method for this transformation is the conversion of a pyrimidin-2-one (or its tautomer, 2-hydroxypyrimidine) to the corresponding 2-chloropyrimidine (B141910) using a chlorinating agent. Phosphoryl chloride (POCl₃) is the most widely used reagent for this purpose. researchgate.net This reaction can be performed on a pyrimidine core that already possesses the thiophene (B33073) moiety at the C4 position or on a precursor like uracil, which can be converted to 2,4-dichloropyrimidine. researchgate.net
A general scheme for this chlorination is: 4-(Thiophen-3-yl)pyrimidin-2(1H)-one + POCl₃ → this compound
In some synthetic routes, a precursor like 2,4,6-trichloropyrimidine is used, where selective substitution at the C4 or C6 position is achieved first, leaving the chloro group at the C2 position intact for later functionalization. researchgate.net Another approach involves a two-step process starting from a 2-methylthio-4-substituted pyrimidine, where the methylthio group is first displaced and then the intermediate is chlorinated to yield the 2-chloro-4-substituted product, a method that avoids isomers and improves yield. google.com
| Starting Material | Chlorinating Agent | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Pyrimidin-2-one | Phosphoryl chloride (POCl₃) | Reflux, often with a base like DMF or tertiary amine | 2-Chloropyrimidine | researchgate.net |
| Pyrimidine-2,4(1H,3H)-dione (Uracil) | Phosphoryl chloride (POCl₃) | Heating, often with catalysts like dimethylaniline | 2,4-Dichloropyrimidine | researchgate.net |
| 2-(Trichloromethyl)pyrimidin-4-one | Phosphoryl chloride (POCl₃) | Treatment following cyclization | 4-Chloro-2-(trichloromethyl)pyrimidine | researchgate.net |
Thiophene Moiety Incorporation via Coupling Reactions
Attaching the thiophene ring to the C4 position of the pyrimidine core is most effectively accomplished through metal-catalyzed cross-coupling reactions. These reactions form a carbon-carbon bond between the two heterocyclic systems.
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for this purpose. rsc.org It typically involves the reaction of a halopyrimidine (e.g., 2,4-dichloropyrimidine) with a thiophene boronic acid or boronic ester in the presence of a palladium catalyst and a base. mdpi.com
A representative reaction is: 2,4-Dichloropyrimidine + Thiophene-3-boronic acid → this compound
The reaction's success depends on the careful selection of the catalyst, ligand, base, and solvent. The regioselectivity of the reaction is a key consideration; the chlorine atom at the C4 position of 2,4-dichloropyrimidine is generally more reactive towards Suzuki coupling than the one at the C2 position, allowing for selective substitution.
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation. | mdpi.comresearchgate.net |
| Ligand | Triphenylphosphine (PPh₃), dppf | Stabilizes the palladium center and facilitates the catalytic cycle. | mdpi.com |
| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | Activates the boronic acid and facilitates transmetalation. | mdpi.comresearchgate.net |
| Solvent | Dioxane, Toluene, DMF, Dimethoxyethane (DME) | Solubilizes reactants and influences reaction rate and yield. | mdpi.comresearchgate.net |
Studies on related systems have shown that electron-rich boronic acids tend to give good yields in these couplings. researchgate.net The choice of catalyst can be critical, as intramolecular transfer of the palladium catalyst from an acceptor ring (pyrimidine) to a donor ring (thiophene) has been observed, influencing the reaction pathway in polymerization contexts. nih.gov
While palladium-catalyzed Suzuki coupling is prevalent, other metal-mediated reactions can also be employed for C-C and C-S bond formations, which are foundational to thienylation. thieme-connect.de
Stille Coupling: This reaction uses an organotin reagent (e.g., 3-(tributylstannyl)thiophene) coupled with a chloropyrimidine. It is often tolerant of a wide range of functional groups but suffers from the toxicity of the tin byproducts.
Copper-Catalyzed Coupling: Ullmann-type reactions, catalyzed by copper, are traditionally used for forming thioether bonds (C-S). thieme-connect.de While less common for direct C-C thienylation of pyrimidines, copper catalysis plays a significant role in various heterocycle syntheses and should be considered a potential alternative under specific conditions. researchgate.net
Nickel-Catalyzed Coupling: Nickel catalysts are emerging as a cost-effective alternative to palladium for cross-coupling reactions, including C-S bond formation and direct C-H functionalization, which could provide alternative routes to thiophene-substituted heterocycles. researchgate.netmdpi.com
Precursor Design and Synthesis
Uracil or Barbituric Acid: These are common starting materials that can be halogenated to produce 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine, respectively. researchgate.net
1,3-Dicarbonyl Compounds: For a bottom-up synthesis, a precursor such as 1-(thiophen-3-yl)butane-1,3-dione could be synthesized. This dione can then be cyclized with a reagent like S-methylisothiourea, followed by chlorination, to build the desired substituted pyrimidine ring. The synthesis of thiophene-substituted chalcones, which are α,β-unsaturated ketones, serves as a common method to create the three-carbon backbone needed for pyrimidine formation. ias.ac.in
Thiophene Precursors:
Thiophene-3-boronic acid (or its esters): This is the key reagent for Suzuki coupling. It can be prepared from 3-bromothiophene via lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., trimethyl borate) and subsequent hydrolysis.
3-Bromothiophene: This is a commercially available starting material for the synthesis of boronic acids and other organometallic thiophene reagents.
The strategic design and synthesis of these precursors are integral to achieving an efficient and high-yielding route to the target molecule and its analogues.
Preparation of Thiophene-3-yl-Boronic Acids and Related Reagents
Thiophene-3-yl-boronic acid is a critical reagent for introducing the thiophene-3-yl moiety onto the pyrimidine core. A common method for its preparation begins with a halogenated thiophene, such as 3-bromothiophene or 3-iodothiophene. The synthesis generally proceeds via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.
The process can be summarized as follows:
Lithiation: 3-Halothiophene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to form 3-thienyllithium.
Borylation: The resulting organolithium species is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate.
Hydrolysis: The boronic ester intermediate is hydrolyzed with an aqueous acid to yield the final thiophene-3-yl-boronic acid researchgate.netreddit.com.
An alternative to the boronic acid is the use of its corresponding boronic esters, such as the pinacol ester. These esters can sometimes offer advantages in terms of stability and purification. For instance, thiophene-3-yl-boronic acid pinacol ester has been successfully employed in Suzuki-Miyaura coupling reactions researchgate.net.
Table 1: Comparison of Reagents for Thiophene-3-yl Moiety Introduction
| Reagent | Starting Material | Key Reaction Steps | Advantages | Disadvantages |
|---|---|---|---|---|
| Thiophene-3-yl-boronic acid | 3-Halothiophene | Lithiation, Borylation, Hydrolysis | Commercially available, well-established reactivity | Can be prone to dehydration/trimerization |
| Thiophene-3-yl-boronic acid pinacol ester | Thiophene-3-yl-boronic acid or 3-halothiophene | Esterification or direct borylation | Increased stability, easier purification | May require an extra synthetic step |
Synthesis of Halogenated Pyrimidine Intermediates (e.g., 2,4-Dichloropyrimidine)
2,4-Dichloropyrimidine is a versatile and essential building block for the synthesis of this compound. nbinno.com The most prevalent synthetic route to 2,4-dichloropyrimidine involves the chlorination of uracil (pyrimidine-2,4(1H,3H)-dione) chemicalbook.com.
Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). chemicalbook.com The reaction is typically carried out by heating uracil in an excess of phosphorus oxychloride, often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline or a phase-transfer catalyst nbinno.comchemicalbook.com.
A general procedure is as follows:
Uracil is suspended in phosphorus oxychloride.
The mixture is heated to reflux for several hours.
After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
The residue is carefully poured onto crushed ice to hydrolyze any remaining phosphorus compounds, leading to the precipitation of 2,4-dichloropyrimidine chemicalbook.com.
The crude product can then be purified by recrystallization. This method provides a reliable and scalable synthesis of the required dihalogenated pyrimidine intermediate nbinno.comchemicalbook.com.
Optimization of Reaction Conditions and Yield
The efficiency of the Suzuki-Miyaura coupling reaction between thiophene-3-yl-boronic acid and 2,4-dichloropyrimidine is highly dependent on several factors. Careful optimization of these parameters is crucial for maximizing the yield and purity of the desired product, this compound.
Solvent Selection and Temperature Control
The choice of solvent plays a critical role in the Suzuki-Miyaura reaction by influencing the solubility of the reactants and the stability of the catalytic species. A variety of solvents can be employed, often in combination with water. Common solvent systems include:
Aqueous mixtures: Dioxane/water, toluene/water, and dimethoxyethane (DME)/water are frequently used. The presence of water is often necessary for the activation of the boronic acid.
Aprotic polar solvents: Dimethylformamide (DMF) and acetonitrile can also be effective.
Temperature control is equally important. The reaction is typically heated to ensure a reasonable reaction rate, with temperatures ranging from 60 °C to the reflux temperature of the solvent. Microwave irradiation has also been utilized to accelerate the reaction, often leading to significantly reduced reaction times.
Table 2: Effect of Solvent on a Model Suzuki-Miyaura Coupling Reaction
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene/Ethanol/Water | 80 | 12 | 75 |
| Dioxane/Water | 100 | 8 | 88 |
| DMF | 120 | 6 | 82 |
| Acetonitrile/Water | Reflux | 10 | 79 |
Note: Data is illustrative and based on typical Suzuki-Miyaura couplings.
Catalyst Systems and Ligand Effects
The catalyst system, comprising a palladium source and a ligand, is the heart of the Suzuki-Miyaura coupling. The choice of both components can dramatically impact the reaction's success.
Palladium Source: A variety of palladium(0) and palladium(II) precursors can be used, as the active catalytic species is generated in situ. Common choices include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], palladium(II) acetate [Pd(OAc)₂], and palladium(II) chloride [PdCl₂].
Ligands: The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Phosphine ligands are widely used, with triphenylphosphine (PPh₃) being a common choice. More electron-rich and sterically bulky phosphines, such as tricyclohexylphosphine (PCy₃) and Buchwald-type ligands, can often improve catalytic activity, especially for challenging couplings.
The selection of a suitable base is also critical for the transmetalation step. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.
"Green Chemistry" Considerations in Synthetic Pathways
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, and the synthesis of pyrimidine derivatives is no exception. rasayanjournal.co.innih.govbenthamdirect.com Green chemistry principles can be applied to the synthesis of this compound in several ways:
Alternative Solvents: The use of hazardous organic solvents like dioxane and DMF is a major environmental concern. Efforts are being made to replace these with greener alternatives. Water is an ideal green solvent, and catalytic systems that are effective in aqueous media are highly desirable. jmaterenvironsci.com Other options include biodegradable ionic liquids and solvent-free reaction conditions. rasayanjournal.co.in
Catalyst Efficiency: Developing more active and robust catalysts can lead to lower catalyst loadings, which reduces the amount of heavy metal waste. Heterogeneous catalysts, which can be easily recovered and recycled, are also an attractive option from a green chemistry perspective.
Energy Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.innih.gov Ultrasonic irradiation is another energy-efficient technique that has been explored for pyrimidine synthesis. rasayanjournal.co.innih.gov
By incorporating these green chemistry approaches, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible. rasayanjournal.co.innih.govbenthamdirect.com
Chemical Reactivity and Derivatization Strategies of 2 Chloro 4 Thiophen 3 Yl Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine atom at the C2-position of the pyrimidine (B1678525) ring is susceptible to displacement by various nucleophiles through an SNAr mechanism. The electron-withdrawing nature of the pyrimidine nitrogens activates the ring towards nucleophilic attack.
Amination Reactions at the Pyrimidine-2 and Pyrimidine-4 Positions
The introduction of amino groups onto the pyrimidine ring is a common strategy to modulate the biological activity of derivative compounds. The reaction of 2-chloro-4-(thiophen-3-yl)pyrimidine with a variety of amines can lead to the formation of 2-amino-4-(thiophen-3-yl)pyrimidine derivatives. Studies on related 2-chloropyrimidines have shown that these amination reactions can be carried out under both catalytic and non-catalytic conditions. researchgate.net For instance, the reaction of 2-chloropyrimidine (B141910) with an excess of a polyamine typically yields the corresponding 2-aminopyrimidine. researchgate.net Microwave-assisted synthesis has also been effectively employed for the amination of 2-chloro-4,6-dimethylpyrimidine (B132427) with various aniline (B41778) derivatives, demonstrating the efficiency of this method. researchgate.net
In the case of di-substituted pyrimidines, such as 2,4-dichloropyrimidine, the regioselectivity of amination is a critical consideration. Generally, the C4 position is more reactive towards nucleophilic attack by amines than the C2 position. stackexchange.com This preference is attributed to the greater stability of the Meisenheimer intermediate formed during the attack at C4. stackexchange.com However, the presence of other substituents on the pyrimidine ring can influence this selectivity. wuxiapptec.com
Thiolation and Alkoxylation Reactions
The chlorine atom can also be displaced by sulfur and oxygen nucleophiles. Thiolation reactions, using thiols or their corresponding thiolates, provide access to 2-(thioether)-4-(thiophen-3-yl)pyrimidine derivatives. These reactions are often facilitated by the use of a base to generate the more nucleophilic thiolate anion. Recent research has highlighted the exceptional reactivity of 2-halopyridinium ketene (B1206846) hemiaminals towards SNAr reactions with a broad range of thiols at room temperature, suggesting a potential avenue for mild thiolation of chloropyrimidines. chemrxiv.org
Alkoxylation, the substitution by an alcohol or alkoxide, yields 2-alkoxy-4-(thiophen-3-yl)pyrimidines. Similar to amination, the regioselectivity of alkoxylation in di-chlorinated pyrimidines is an important factor. Interestingly, in contrast to amination, the reaction of 2-MeSO2-4-chloropyrimidine with alkoxides occurs selectively at the C2 position. This reversal of regioselectivity is attributed to the formation of a hydrogen bond between the alkoxide and the methylsulfonyl group, which directs the nucleophilic attack to the C2 position. wuxiapptec.com
Regioselective Functionalization of the Pyrimidine Ring
The regioselectivity of SNAr reactions on substituted chloropyrimidines is a key aspect in the synthesis of complex molecules. As mentioned, in 2,4-dichloropyrimidine, amines and Stille coupling partners preferentially react at the C4 position. wuxiapptec.com Conversely, alkoxides and formamide (B127407) anions favor substitution at the C2 position in 2-MeSO2-4-chloropyrimidine due to hydrogen bonding interactions. wuxiapptec.com
Computational studies using quantum mechanics can help rationalize and predict the regioselectivity of these reactions by analyzing the energies of the transition states for attack at different positions. wuxiapptec.com The Lowest Unoccupied Molecular Orbital (LUMO) coefficients can also provide an indication of the most electrophilic sites, with a higher coefficient generally corresponding to a more reactive position. stackexchange.com
Further Functionalization of the Thiophene (B33073) Moiety
The thiophene ring in this compound offers additional sites for chemical modification, primarily through electrophilic aromatic substitution and metal-mediated reactions.
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions. makingmolecules.compitt.edu The directing effect of the pyrimidine substituent at the 3-position of the thiophene ring will influence the position of the incoming electrophile. Generally, the positions ortho and para to an activating group are favored. In the case of 3-substituted thiophenes, the C2 and C5 positions are the most reactive towards electrophiles.
Common electrophilic substitution reactions include:
Halogenation: Introduction of a halogen (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. researchgate.net
Nitration: Introduction of a nitro group (NO2) using a mixture of nitric acid and sulfuric acid. makingmolecules.com
Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride. makingmolecules.com
Lithiation and Subsequent Quenching Reactions
Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In the context of this compound, the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiophene ring can potentially direct lithiation to an adjacent position. The most acidic proton on the thiophene ring is typically at the C2 position. Treatment with a strong base, such as n-butyllithium, at low temperature can lead to deprotonation at this position, generating a lithiated intermediate.
This organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. Examples of electrophiles include:
Aldehydes and ketones to form alcohols.
Carbon dioxide to form a carboxylic acid.
Alkyl halides to introduce alkyl groups.
Disulfides to form thioethers.
This strategy provides a versatile method for the regioselective introduction of substituents onto the thiophene ring, further expanding the chemical space accessible from this compound.
Formation of Fused Heterocyclic Systems
The strategic functionalization of this compound provides a pathway to a variety of fused heterocyclic compounds. These reactions typically involve the initial substitution of the chlorine atom, followed by cyclization reactions to form an additional ring fused to the pyrimidine core.
Pyrrolo[2,3-d]pyrimidine Derivatives
The synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine core. While direct synthesis from this compound is not extensively documented in readily available literature, the general strategies for forming the pyrrolo[2,3-d]pyrimidine scaffold can be extrapolated. A common method involves the reaction of a 4-chloropyrimidine (B154816) with an appropriate amine, followed by cyclization. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming the crucial C-N bond. mdpi.comnih.gov
A general approach could involve the reaction of this compound with a suitably substituted amine. For example, reaction with an aminoacetaldehyde acetal (B89532) would introduce a side chain that, after hydrolysis and subsequent intramolecular cyclization, could form the pyrrole ring. Another strategy is the Cadogan reaction, which involves the reductive cyclization of a nitro group, although this would require prior nitration of an appropriate precursor. researchgate.netresearchgate.net
The synthesis of various pyrrolo[2,3-d]pyrimidine derivatives has been achieved through different synthetic routes, often starting from a substituted pyrrole and constructing the pyrimidine ring, or by modifying a pre-existing pyrrolo[2,3-d]pyrimidine core. nih.govresearchgate.net For example, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. nih.gov
Table 1: Examples of Reagents for Pyrrolo[2,3-d]pyrimidine Synthesis This table is illustrative and based on general synthetic strategies for pyrrolo[2,3-d]pyrimidines, as direct synthesis from this compound is not widely reported.
| Reagent | Reaction Type | Potential Intermediate |
| Aminoacetaldehyde diethyl acetal | Nucleophilic substitution & Cyclization | 4-(2,2-diethoxyethylamino)-2-chloro-pyrimidine derivative |
| Substituted anilines | Buchwald-Hartwig amination | N-Aryl-4-(thiophen-3-yl)pyrimidin-2-amine |
| 2-Nitroaryl amines | Cadogan-type cyclization | 2-(2-Nitroarylamino)-4-(thiophen-3-yl)pyrimidine |
Thienopyrimidine Isomers and Analogues
Thienopyrimidines are another important class of fused heterocycles, and their synthesis can be approached in several ways. nih.gov One common strategy involves starting with a substituted thiophene and building the pyrimidine ring onto it. For example, 2-aminothiophene-3-carbonitrile (B183302) can be cyclized with various reagents to form the thieno[2,3-d]pyrimidine (B153573) skeleton. nih.govresearchgate.net
Alternatively, one can start with a pyrimidine derivative and construct the thiophene ring. While direct intramolecular cyclization of a substituent on the thiophen-3-yl ring of this compound to form a thienopyrimidine is not a commonly reported pathway, related strategies exist. For instance, a derivative of 4-chlorothieno[3,2-d]pyrimidine (B95853) has been used to synthesize various 4-substituted analogues through nucleophilic substitution. nih.govresearchgate.net
The synthesis of thieno[2,3-d]pyrimidines often involves the reaction of a 2-aminothiophene-3-carboxylate with reagents like formamide or urea (B33335) to construct the pyrimidine ring. mdpi.com Subsequent chlorination of the resulting thienopyrimidinone with reagents like phosphorus oxychloride can yield a chlorothienopyrimidine, which is then a versatile intermediate for further derivatization. nih.gov
Research has shown the synthesis of various thieno[2,3-d]pyrimidine derivatives as potential kinase inhibitors and for their cytotoxic activities. nih.gov These syntheses often start from a substituted 2-aminothiophene and involve multiple steps to build and functionalize the fused heterocyclic system.
Table 2: General Methods for Thienopyrimidine Synthesis This table presents common strategies for thienopyrimidine synthesis, as direct formation from this compound is not prominently featured in the literature.
| Starting Material Type | Reaction | Resulting Fused System |
| 2-Aminothiophene-3-carbonitrile | Cyclization with formamide/urea | Thieno[2,3-d]pyrimidin-4-one |
| 2-Aminothiophene-3-carboxylate | Cyclization with isothiocyanates | 2-Thioxothieno[2,3-d]pyrimidin-4-one |
| Substituted 4-chloropyrimidine | Reaction with a sulfur-containing nucleophile | Thienopyrimidine derivative |
Structure Activity Relationship Sar Investigations of 2 Chloro 4 Thiophen 3 Yl Pyrimidine Derivatives
Elucidation of Pharmacophore Features Related to Biological Activities
Pharmacophore modeling for kinase inhibitors often reveals a common set of features necessary for binding to the ATP pocket of kinases. For derivatives of 2-chloro-4-(thiophen-3-yl)pyrimidine, the essential pharmacophoric elements can be inferred from studies on analogous thienopyrimidine and pyrimidine-based inhibitors. These typically include:
A Hydrogen Bond Acceptor: The nitrogen atoms within the pyrimidine (B1678525) ring are crucial hydrogen bond acceptors, mimicking the interactions of the adenine core of ATP with the hinge region of the kinase.
Aromatic/Hydrophobic Regions: The thiophene (B33073) ring and the pyrimidine ring itself provide hydrophobic surfaces that can engage in van der Waals and pi-stacking interactions with hydrophobic residues in the ATP-binding site.
A Donor/Acceptor Site for Substitution: The chlorine atom at the 2-position serves as a key attachment point for various substituents that can modulate the compound's activity and selectivity. This position is often targeted for introducing groups that can form additional hydrogen bonds or hydrophobic interactions.
A Vector for Further Substitution: The thiophene ring, particularly at positions that are not involved in core binding interactions, offers a vector for introducing additional functionalities to explore further binding pockets and enhance potency or selectivity.
Impact of Substituent Electronic and Steric Properties on Biological Potency
The biological potency of this compound derivatives is highly dependent on the electronic and steric properties of the substituents, particularly at the 2-position of the pyrimidine ring.
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density of the pyrimidine ring system, thereby influencing its interaction with the target protein. For instance, replacing the chloro group with an amino group can introduce a hydrogen bond donor, potentially forming new interactions with the kinase hinge region. Studies on related thieno[2,3-d]pyrimidines have shown that the nature of the substituent at the 2-position can dramatically affect inhibitory activity. nih.gov
Steric Effects: The size and shape of the substituent at the 2-position are critical. Bulky substituents may cause steric hindrance, preventing the molecule from fitting optimally into the binding pocket. Conversely, a well-placed, moderately sized substituent can enhance binding by occupying a hydrophobic sub-pocket. For example, the substitution of the 2-chloro group with small alkyl or aryl amines can lead to potent derivatives, while larger groups may lead to a decrease in activity.
The following table summarizes the general impact of different substituent types at the 2-position on the biological activity of related thienopyrimidine scaffolds, which can be extrapolated to the this compound core.
| Substituent at 2-position | General Impact on Biological Activity | Rationale |
| Small, flexible amines (e.g., -NHCH3) | Often enhances potency | Can act as hydrogen bond donors and fit into the hinge region. |
| Bulky amines (e.g., -NH-c-hexyl) | May decrease potency | Potential for steric clashes within the ATP binding site. |
| Aromatic amines (e.g., -NH-Ph) | Variable, can enhance potency | Can form additional π-stacking or hydrophobic interactions. |
| Thioethers (e.g., -S-CH3) | Can maintain or slightly decrease activity | Alters the electronic profile and removes a potential hydrogen bond donor site compared to an amino group. |
Positional Isomerism and Bioisosteric Replacements
While the 2-position is a primary site for modification, substitutions at other positions of the pyrimidine ring are also critical for modulating activity. In many kinase inhibitors, the 5-position of the pyrimidine ring is often a key site for introducing substituents that can project into deeper pockets of the ATP-binding site. Small, electron-withdrawing groups at this position can sometimes enhance activity. However, bulky groups at the 5- or 6-positions of the pyrimidine ring are generally not well-tolerated as they can lead to steric clashes.
The 2-chloro group itself is a valuable handle for synthetic modification. It can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, allowing for the generation of diverse libraries of compounds for SAR studies. The replacement of the chlorine with an amino group is a common strategy to introduce a hydrogen bond donor and improve kinase hinge binding.
Conformational Analysis and its Correlation with Biological Activity
Computational studies on related bi-aromatic systems suggest that there is a delicate balance between a planar conformation, which maximizes π-system conjugation, and a slightly twisted conformation, which may be required to fit into a specific binding pocket. The nature and size of substituents on both the pyrimidine and thiophene rings can influence the preferred dihedral angle between the two rings. A bulky substituent on the thiophene ring, for instance, could favor a more twisted conformation to alleviate steric strain. The bioactive conformation is ultimately the one that complements the topology of the target's binding site.
Biological Activity and Mechanistic Elucidation Studies Pre Clinical Focus
Anti-proliferative and Apoptosis Induction Studies in Cellular Models
The ability of pyrimidine-based compounds to inhibit the growth of cancer cells and induce programmed cell death (apoptosis) is a well-documented area of cancer research.
Numerous studies have demonstrated the potent anti-proliferative effects of thienopyrimidine derivatives against various cancer cell lines. For instance, a series of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines were evaluated for their effects on breast cancer cell lines. mdpi.com One derivative, referred to as compound 3 in the study, was particularly effective against the MCF-7 cell line, while another, ester 2 , showed the highest activity against MDA-MB-231 cells. mdpi.com Similarly, newly designed thiophene (B33073) and thieno[2,3-d]pyrimidine (B153573) derivatives have shown promising cytotoxic effects, with some compounds resulting in higher cytotoxicity than the reference standard against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. nih.gov
Another study on benzochromenopyrimidines, which feature a pyrimidine (B1678525) core, identified two compounds, 3a and 3g , that exhibited potent inhibitory activity against human LoVo and HCT-116 colorectal cancer cells. mdpi.com Furthermore, certain 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been evaluated for their anti-proliferative activities against HepG-2 and MCF-7 cancer cell lines. mdpi.com
Table 1: Anti-proliferative Activity of Selected Thienopyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| Thienopyrimidine 3 | MCF-7 | 0.045 | mdpi.com |
| Thienopyrimidine 4 | MCF-7 | 0.11 | mdpi.com |
| Ester 2 | MDA-MB-231 | 0.16 | mdpi.com |
| 2-Ethyl derivative 4 | MDA-MB-231 | 0.24 | mdpi.com |
| Compound 4 (a 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative) | HCT116 | 8.04 (48h) | nih.gov |
The anti-proliferative activity of thienopyrimidine derivatives is often linked to their ability to interfere with the cell cycle, a critical process for cell division. Research on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines found that their effects on cell cycle progression were dependent on the cancer cell type. mdpi.com For the estrogen receptor-positive MCF-7 cell line, the compounds induced a cell cycle arrest in the G1 phase. mdpi.com In contrast, for the MDA-MB-231 cell line, the arrest was observed at the G2 stage. mdpi.com
Studies on other related heterocyclic compounds have shown similar effects. For example, certain 2-(thiophen-2-yl)-1H-indole derivatives were found to cause a significant increase in the percentage of HCT116 colon cancer cells in the S and G2/M phases, indicating cell cycle arrest at these checkpoints. nih.gov This disruption of the normal cell cycle prevents cancer cells from proceeding to mitosis, thereby inhibiting their division and proliferation. nih.gov
Inducing apoptosis is a key mechanism for many anticancer drugs. Research into newly designed thiophene/thieno[2,3-d]pyrimidines has shown that several derivatives can induce significant early apoptosis in both HT-29 and HepG-2 cancer cells. nih.gov One particular compound, designated as 5 in the study, was noted for its high induction of autophagy, a related cell death process. nih.gov
The activation of specific apoptotic pathways is a hallmark of these compounds. For example, a Ciminalum-thiazolidinone hybrid molecule containing a chloro-substituent was found to activate intrinsic apoptotic pathways mediated by mitochondria, although it only led to weak activation of caspase-7. nih.gov Other research has highlighted that chalcone (B49325) derivatives, which can be combined with thienopyrimidine scaffolds, can enhance apoptosis. nih.gov
Enzymatic Inhibition Studies and Target Engagement
The biological effects of these compounds are often traced back to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
Kinases are a major class of enzymes targeted in cancer therapy. While direct inhibition data for 2-Chloro-4-(thiophen-3-yl)pyrimidine against specific kinases is limited, studies on its structural isomer, 2-Chloro-4-(thiophen-2-yl)pyrimidine , have provided valuable insights. This isomer was identified as a starting point for the development of dual inhibitors of Plasmodium falciparum kinases PfGSK3 and PfPK6. nih.gov
The broader class of thieno[2,3-d]pyrimidines has been investigated for kinase inhibition. Some derivatives have shown inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. mdpi.com A study on new thiophene/thieno[2,3-d]pyrimidine derivatives found that the screened compounds exhibited kinase inhibition activity ranging from 41.4% to 83.5%. nih.gov Pyrazolo[3,4-d]pyrimidines, which are structurally related to thienopyrimidines, are known to be a privileged scaffold for developing kinase inhibitors. nih.gov
Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA, RNA, and amino acids, making it an important target for anticancer drugs. nih.gov Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potential dual inhibitors of both thymidylate synthase (TS) and DHFR. mdpi.combldpharm.com One classical analogue, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (4 ), was found to be a potent dual inhibitor of human TS (IC₅₀ = 40 nM) and human DHFR (IC₅₀ = 20 nM). bldpharm.com Nonclassical analogues also showed moderate to potent inhibition of human TS. bldpharm.com These findings suggest that the thieno[2,3-d]pyrimidine scaffold is a promising foundation for developing dual inhibitors of these key metabolic enzymes. mdpi.combldpharm.com
Interactions with Other Molecular Targets (e.g., Topoisomerase IIa)
There are no specific studies in the reviewed literature detailing the interaction of This compound with Topoisomerase IIa. However, the broader class of pyrimidine derivatives has been investigated for anticancer properties, with some demonstrating activity through the inhibition of DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication and transcription, making them a key target in oncology. While direct evidence is lacking for the specified compound, the general potential of the pyrimidine core to interact with such targets is an area of active research.
Antimicrobial Activity Investigations (In vitro)
No specific in vitro antimicrobial studies for This compound have been reported in the available scientific literature. Nevertheless, the thienopyrimidine scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govresearchgate.net Derivatives of thienopyrimidine have demonstrated a wide spectrum of activity against various bacterial and fungal pathogens. japsonline.comnih.gov
While data for This compound is not available, numerous studies have highlighted the antibacterial potential of related thienopyrimidine compounds. These derivatives have been shown to inhibit essential cellular processes in microorganisms, including DNA replication and cell wall synthesis. nih.gov For instance, certain thieno[2,3-d]pyrimidine derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria.
A study on novel 4-methylthienopyrimidines revealed that benzyl (B1604629) amides of 4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid were particularly active against Bacillus subtilis and Pseudomonas aeruginosa. japsonline.com Docking studies from the same research suggested that these compounds might act by inhibiting tRNA (Guanine37-N1)-methyltransferase, an enzyme crucial for bacterial protein synthesis. japsonline.com
The following table details the antibacterial activity of some thienopyrimidine derivatives, illustrating the potential of this chemical class.
Table 1: In vitro Antibacterial Activity of Selected Thienopyrimidine Derivatives
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Benzylamide of 4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid | Bacillus subtilis ATCC 6633 | Not specified in abstract | japsonline.com |
| Benzylamide of 4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid | Pseudomonas aeruginosa ATCC 27853 | Not specified in abstract | japsonline.com |
| Thienopyrimidine-sulfadiazine hybrid (12ii) | Staphylococcus aureus | Enhanced activity noted | nih.gov |
| Thienopyrimidine-sulfadiazine hybrid (12ii) | Escherichia coli | Enhanced activity noted | nih.gov |
Specific data on the antifungal efficacy of This compound is not present in the current literature. However, the thienopyrimidine scaffold has been a source of compounds with notable antifungal properties. nih.govnih.gov These compounds often target enzymes essential for fungal cell membrane integrity. nih.gov For example, certain thienopyrimidine derivatives have shown inhibitory activity against fungal strains like Candida albicans and Aspergillus niger. nih.gov
The table below presents the antifungal activity of some related compounds.
Table 2: In vitro Antifungal Activity of Selected Thienopyrimidine Derivatives
| Compound | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Thienopyrimidin-4-one 68 | Candida albicans | Inhibition zone observed | nih.gov |
| Thienopyrimidin-4-one 68 | Aspergillus niger | Inhibition zone observed | nih.gov |
| Thienopyrimidine-sulfonamide hybrid (8iii) | Candida spp. | Notable activity | nih.gov |
Antiviral and Antimalarial Research
There is no specific research available on the antiviral or antimalarial properties of This compound . However, the pyrimidine and thienopyrimidine cores are prevalent in compounds investigated for these activities.
In the realm of antiviral research, pyrimidine derivatives have been extensively studied, leading to the development of several clinically used drugs. nih.govbohrium.com These compounds can interfere with viral replication and other essential processes.
The thienopyrimidine scaffold has emerged as a promising framework for the development of novel antimalarial agents. nih.govnih.gov Several derivatives have shown potent activity against various stages of the Plasmodium falciparum life cycle. nih.govasm.org For instance, a class of 4-substituted thieno[3,2-d]pyrimidines, which are structurally related to the compound of interest, have been identified as having dual-stage antiplasmodial activity. nih.gov The chloro analogue of a lead compound in one study demonstrated good activity against the erythrocytic stage of P. falciparum. nih.gov
Table 3: In vitro Antimalarial Activity of Selected Thienopyrimidine Derivatives
| Compound | Parasite Strain | Activity (EC50 in µM) | Reference |
|---|---|---|---|
| Gamhepathiopine (a thienopyrimidinone) | Plasmodium falciparum (erythrocytic stage) | 0.045 | asm.org |
| Gamhepathiopine (a thienopyrimidinone) | Plasmodium falciparum (liver stage) | 0.45 | asm.org |
| Chloro analogue of Gamhepathiopine | P. falciparum K1 (drug-resistant) | Submicromolar range | nih.gov |
| Thienopyrimidine derivative 40 | P. berghei (in vivo mouse model) | Excellent activity at 50 mg/kg | acs.org |
Anti-inflammatory Mechanism Research
No studies on the anti-inflammatory mechanisms of This compound have been published. However, the anti-inflammatory potential of pyrimidine and thienopyrimidine derivatives is well-documented. rsc.orgnih.govnih.govnih.govimedpub.com The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators.
Pyrimidine-based anti-inflammatory agents often function by suppressing cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) like PGE2. rsc.orgnih.gov Additionally, some thienopyrimidine derivatives have been shown to inhibit the production of other pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to suppress the activation of signaling pathways like STAT3. rsc.orgnih.govjmb.or.kr
A study on a series of thieno[2,3-d]pyrimidines demonstrated that these compounds could significantly reduce carrageenan-induced paw edema in rats, an in vivo model of inflammation. nih.gov The activity was correlated with a decrease in serum levels of PGE2. nih.gov
Cellular Uptake and Receptor Binding Studies
Specific studies on the cellular uptake and receptor binding of This compound are not available. In general, pyrimidine analogues, being prodrugs, require cellular uptake to be activated. nih.govresearchgate.net This uptake is often mediated by nucleoside transporters such as concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). mdpi.com
Thienopyrimidine derivatives have been investigated for their binding to various receptors. For example, certain thienopyrimidines have been optimized as agonists for the β3-adrenoceptor. nih.gov Other studies have explored their potential as allosteric enhancers of the A1 adenosine (B11128) receptor. acs.org Molecular docking studies have also been employed to predict the binding of thienopyrimidines to enzyme targets like the respiratory complex I in Helicobacter pylori. nih.gov
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding affinity and mode of a ligand (like this compound) within the active site of a target protein. While specific docking studies on this compound have not been published, the methodology can be readily applied. For instance, studies on other chlorinated pyrimidine derivatives have successfully used molecular docking to explore potential inhibitory actions against various enzymes, such as the main protease of SARS-CoV-2. nih.gov
Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Analysis of the predicted binding poses allows for the detailed examination of intermolecular interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely include:
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially interacting with donor residues like lysine or arginine in a protein's active site.
Hydrophobic Interactions: The thiophene ring and the pyrimidine ring itself are aromatic and can form favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov
Halogen Bonding: The chlorine atom at the 2-position of the pyrimidine ring can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute significantly to binding affinity.
An illustrative table of potential interactions that a docking study might reveal is presented below.
| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogens | Lys, Arg, His, Ser, Thr |
| π-π Stacking | Thiophene Ring, Pyrimidine Ring | Phe, Tyr, Trp, His |
| Hydrophobic (Alkyl-π) | Thiophene Ring, Pyrimidine Ring | Val, Leu, Ile, Ala, Met |
| Halogen Bond | Chlorine Atom | Backbone Carbonyls, Asp, Glu |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT studies, while not specifically published for this compound, are common for characterizing novel heterocyclic compounds, including other pyrimidine analogs. mdpi.com These calculations provide fundamental insights into the molecule's intrinsic properties.
Electronic Structure Analysis
DFT calculations can determine the distribution of electrons within the this compound molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiophene ring would be expected to be electron-rich sites. mdpi.com
A hypothetical summary of DFT-derived electronic properties is shown in the table below.
| Parameter | Hypothetical Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule |
Conformational Energetics and Stability
The bond connecting the pyrimidine and thiophene rings allows for rotational freedom, leading to different possible conformations (rotamers). DFT calculations can be used to determine the relative energies of these conformations by calculating the potential energy surface as a function of the dihedral angle between the two rings. This analysis would identify the most stable (lowest energy) conformation of the molecule in the gas phase or in different solvents. Understanding the preferred conformation is critical as it dictates the three-dimensional shape of the molecule, which is a key determinant of its ability to bind to a biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. No QSAR models specifically including this compound are currently published. However, if a series of related analogs were synthesized and tested for a particular biological activity (e.g., enzyme inhibition), a QSAR model could be developed.
The process would involve calculating a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecular structure, such as:
Electronic Descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric Descriptors: Molecular weight, volume, surface area, specific shape indices.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water), which measures lipophilicity.
Topological Descriptors: Indices that describe the connectivity and branching of the molecule.
A mathematical equation is then generated that correlates a combination of these descriptors with the observed biological activity. A robust QSAR model can be a powerful predictive tool, allowing researchers to estimate the activity of new, unsynthesized compounds and to prioritize which derivatives to synthesize next in a drug discovery program. For a series of pyrimidine-thiophene compounds, a QSAR model might reveal, for instance, that higher lipophilicity and the presence of a hydrogen bond acceptor at a specific position are critical for enhanced activity.
Advanced Characterization Techniques in Research Contexts
Spectroscopic Analysis for Novel Derivative Elucidation
Spectroscopic techniques are fundamental in the structural analysis of newly synthesized derivatives of 2-Chloro-4-(thiophen-3-yl)pyrimidine. These methods provide a wealth of information regarding the compound's atomic composition, connectivity, and electronic properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR for complex structures)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules in solution. For a molecule like this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and chemical environment of the hydrogen and carbon atoms.
However, for more complex derivatives, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. wikipedia.org Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are routinely employed.
COSY experiments reveal proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons within the pyrimidine (B1678525) and thiophene (B33073) rings. libretexts.org For instance, the correlation between the protons on the pyrimidine ring and those on the thiophene ring can be definitively established.
HSQC correlates directly bonded carbon and proton atoms, providing a clear map of C-H connectivity. wikipedia.org
Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. youtube.comsdsu.edu This is particularly useful for identifying quaternary carbons and for confirming the linkage between the pyrimidine and thiophene rings. For example, a correlation between the pyrimidine C4 and the thiophene H2' or H4' would confirm the substitution pattern.
A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on known chemical shifts for similar heterocyclic systems.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyrimidine-H5 | ~7.5 | ~118 | C4, C6 |
| Pyrimidine-H6 | ~8.7 | ~158 | C2, C4, C5 |
| Thiophene-H2' | ~8.0 | ~127 | C3', C4', C5' |
| Thiophene-H4' | ~7.6 | ~126 | C2', C3', C5' |
| Thiophene-H5' | ~7.8 | ~128 | C3', C4' |
| Pyrimidine-C2 | - | ~162 | H6 |
| Pyrimidine-C4 | - | ~165 | H5, H6, H2', H4' |
| Thiophene-C3' | - | ~135 | H2', H4', H5' |
This table is illustrative and actual values may vary.
Advanced Mass Spectrometry (MS) Techniques (e.g., HRMS, MS/MS for fragmentation analysis)
Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion. This is critical to confirm the successful synthesis of the target compound. For C₈H₅ClN₂S, the expected exact mass would be a key confirmatory data point.
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. researchgate.net By selecting the parent ion and subjecting it to collision-induced dissociation, a fragmentation spectrum is generated. The analysis of these fragments provides valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of chlorine, cleavage of the bond between the two rings, or fragmentation of the thiophene ring. researchgate.net Understanding these pathways is crucial for the structural elucidation of unknown derivatives.
A table of predicted major fragments in the MS/MS spectrum of this compound is shown below.
| Fragment Ion (m/z) | Proposed Structure / Loss |
| [M-Cl]⁺ | Loss of a chlorine radical |
| [M-HCN]⁺ | Loss of hydrogen cyanide from the pyrimidine ring |
| [Thiophenyl]⁺ | Thiophene cation |
| [Chloropyrimidine]⁺ | Chloropyrimidine cation |
This table is illustrative and actual fragmentation will depend on ionization method and collision energy.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, C=N and C=C stretching vibrations within the pyrimidine ring, and C-S stretching from the thiophene ring. The C-Cl stretch would also be observable.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of this compound is expected to absorb in the UV region. The wavelength of maximum absorbance (λmax) can be influenced by the substitution on either ring, making UV-Vis a useful tool for monitoring reactions and characterizing new derivatives.
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide invaluable data on the structure of molecules in solution or the gas phase, X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state.
Crystal Structure Analysis of this compound and its Derivatives
Single-crystal X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles of this compound. This information is crucial for understanding the planarity of the molecule and the rotational barrier around the C4-C3' bond connecting the pyrimidine and thiophene rings. Analysis of the crystal packing can reveal intermolecular interactions such as π-π stacking or halogen bonding, which are important in the context of materials science. researchgate.net Although a specific crystal structure for the title compound is not publicly available, studies on related substituted pyrimidines and thieno[2,3-d]pyrimidines demonstrate the power of this technique in elucidating detailed structural features. nih.govacs.orgamanote.com
Co-crystal Structures with Biological Targets to Confirm Binding Modes
In the context of drug discovery, obtaining a co-crystal structure of a derivative of this compound bound to its biological target (e.g., an enzyme or receptor) is of paramount importance. mdpi.com These structures provide a detailed atomic-level view of the binding mode, revealing the key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions responsible for the compound's biological activity. acs.org This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov The co-crystallization of pyrimidine derivatives with proteins is a widely used strategy in modern drug development. acs.org
Emerging Research Applications and Future Perspectives
Development of Novel Chemical Probes for Biological Research
Currently, there is a lack of specific research detailing the use of 2-Chloro-4-(thiophen-3-yl)pyrimidine as a chemical probe for biological research. Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The development of such probes often involves the functionalization of a core scaffold to incorporate reporter groups like fluorophores or biotin. While the pyrimidine-thiophene core is a promising starting point, further research is needed to explore the potential of this compound in this area.
Applications in Material Sciences (e.g., Organic Electronics, Functional Materials)
There is currently no specific information available in the searched literature regarding the application of this compound in material sciences, such as in organic light-emitting diodes (OLEDs) or other functional materials. However, the constituent pyrimidine (B1678525) and thiophene (B33073) rings are known to be important building blocks for organic electronic materials. Pyrimidine, being an electron-deficient system, is often incorporated into materials for electron transport layers in OLEDs. mdpi.com Thiophene-based compounds are also widely used in the development of organic semiconductors and fluorescent materials. researchgate.net The combination of these two moieties in this compound suggests a potential for future investigation into its electronic and photophysical properties for material science applications.
Rational Design Strategies for Future Chemical Compound Libraries
The rational design of chemical libraries is a key strategy in drug discovery. For pyrimidine-thiophene scaffolds, this often involves computational and structure-based design approaches. For instance, the design of new thieno[2,3-d]pyrimidine (B153573) derivatives has been guided by their potential to act as kinase inhibitors. nih.govdigitellinc.com These strategies often involve creating a library of compounds with diverse substitutions on the core scaffold to explore the structure-activity relationship (SAR). The 2-chloro substituent on the pyrimidine ring of this compound serves as a versatile handle for introducing further chemical diversity through nucleophilic substitution reactions, making it a valuable starting point for the construction of compound libraries. nih.gov
A study on thieno[2,3-d]pyrimidine derivatives highlighted a design strategy focusing on creating compounds with antiproliferative activity. nih.gov This involved synthesizing a series of thiophene and thienopyrimidine compounds and evaluating their effects on cancer cell lines. nih.gov Similarly, the design of thieno[3,2-d]pyrimidine (B1254671) derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) has been achieved through structure-based molecular hybridization. researchgate.net These examples showcase the types of rational design strategies that could be applied to libraries based on the this compound scaffold.
Exploration of New Therapeutic Areas and Target Identification
The pyrimidine-thiophene scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities. While specific therapeutic applications for this compound are not yet reported, its structural analogs have been investigated for various diseases.
A significant area of exploration for related compounds is in oncology. Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potential tyrosine kinase inhibitors, which are crucial targets in cancer therapy. nih.gov These compounds have shown cytotoxic effects against various cancer cell lines. nih.govnih.gov For example, certain thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of the FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov
Another important therapeutic area is infectious diseases. Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase. researchgate.net Furthermore, the thienopyrimidine scaffold has been explored for its potential in developing anti-infective agents against various pathogens. digitellinc.com
The versatility of the pyrimidine-thiophene core suggests that derivatives of this compound could be explored for a wide range of therapeutic targets. Future research could focus on screening this compound and its derivatives against different biological targets to identify new therapeutic opportunities.
Collaborative Research Opportunities and Interdisciplinary Approaches
The development of novel compounds based on the this compound scaffold would benefit significantly from collaborative and interdisciplinary research. The synthesis and functionalization of this compound require expertise in synthetic organic chemistry. Characterizing its potential in material sciences would necessitate collaboration with materials scientists and physicists to study its electronic and optical properties.
In the realm of drug discovery, a multidisciplinary approach involving medicinal chemists, computational biologists, and pharmacologists is crucial. researchgate.net For instance, the design of new kinase inhibitors based on the pyrimidine scaffold often involves a combination of synthetic chemistry, computational modeling, and biological evaluation. researchgate.net Such collaborations can accelerate the process of identifying lead compounds and optimizing their properties. The broad potential of the pyrimidine-thiophene scaffold in both medicine and materials science makes it an ideal candidate for interdisciplinary research projects aimed at developing novel functional molecules.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis yield of 2-Chloro-4-(thiophen-3-yl)pyrimidine?
- Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including temperature (e.g., 80–120°C for cross-coupling reactions), inert atmospheres (argon/nitrogen), and catalysts such as palladium complexes (e.g., Pd(PPh₃)₄). Purification via column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity products. Reaction progress should be monitored using TLC, and intermediates must be characterized by NMR .
Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?
- Methodological Answer: Structural confirmation relies on ¹H/¹³C NMR to verify proton and carbon environments, mass spectrometry (MS) for molecular weight validation, and HPLC (>95% purity threshold). For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural proof. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or isomerization, necessitating re-purification .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer: The compound is sensitive to moisture and light. Stability studies under varying pH (3–10) and temperature (−20°C to 25°C) show degradation via hydrolysis of the chloro-pyrimidine moiety. Storage recommendations include desiccated environments (silica gel), amber vials, and inert gas purging. Accelerated stability testing via thermal gravimetric analysis (TGA) can predict shelf-life .
Advanced Research Questions
Q. What strategies resolve contradictory data on the reactivity of this compound in cross-coupling reactions?
- Methodological Answer: Contradictions in Suzuki-Miyaura coupling yields (e.g., 40% vs. 85%) may stem from catalyst loading (1–5 mol%), ligand choice (e.g., SPhos vs. XPhos), or solvent polarity (THF vs. DMF). Systematic screening via Design of Experiments (DoE) identifies optimal parameters. Side-product analysis (e.g., homocoupling by GC-MS) and computational modeling (DFT) of transition states clarify mechanistic bottlenecks .
Q. How do electronic effects of the thiophene substituent influence regioselectivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer: The electron-rich thiophene ring activates the pyrimidine’s C4 position for SNAr. Hammett studies (σₚ = −0.06 for thiophene) reveal para-directing effects, favoring substitution at C2 or C6. Competitive reactions with amines (e.g., morpholine vs. piperidine) under varying temperatures (25–80°C) and solvents (DCM vs. DMSO) demonstrate steric and electronic trade-offs. Regioselectivity is validated by NOESY NMR .
Q. What advanced computational methods predict the interaction of this compound with kinase targets?
- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (50 ns trajectories) model binding to ATP pockets in kinases (e.g., EGFR). QSAR models correlate substituent electronegativity (Cl vs. CF₃) with inhibitory IC₅₀ values. Free energy perturbation (FEP) calculations refine predictions of binding affinity, validated by SPR biosensor assays .
Q. How can spectroscopic anomalies (e.g., split signals in NMR) be interpreted for this compound derivatives?
- Methodological Answer: Split signals may arise from slow conformational exchange (e.g., restricted thiophene rotation) or diastereomerism. Variable-temperature NMR (VT-NMR) at −40°C to 60°C in DMSO-d₆ resolves dynamic effects. Chiral HPLC or Mosher ester analysis distinguishes enantiomers. X-ray crystallography or NOE correlations confirm spatial arrangements .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity of this compound analogs?
- Methodological Answer: Variations in IC₅₀ values (e.g., 10 nM vs. 1 µM) may stem from assay conditions (cell line vs. recombinant enzyme) or impurity profiles. Re-testing under standardized protocols (e.g., ATP concentration in kinase assays) and orthogonal assays (e.g., thermal shift vs. radiometric) clarify potency. Meta-analysis of structure-activity relationships (SAR) identifies critical substituents (e.g., chloro vs. methoxy) .
Safety and Compliance
Q. What protocols ensure safe handling and disposal of this compound in academic labs?
- Methodological Answer: Follow GHS Category 3 acute toxicity guidelines (H303/H313/H333). Use fume hoods, nitrile gloves, and PPE. Waste must be neutralized (e.g., 10% NaOH for hydrolysis) before disposal via licensed biohazard contractors. Spill management includes adsorption with vermiculite and ethanol rinsing. Document MSDS/SDS compliance for institutional audits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
